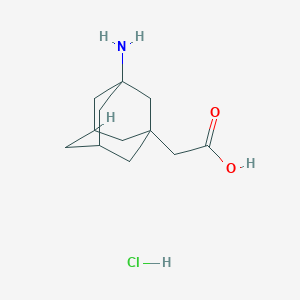

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-amino-1-adamantyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXZWAMIRWFYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75667-94-6 | |

| Record name | (3-Amino-1-adamantyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride, a key building block in medicinal chemistry. The adamantane cage, with its unique rigid and lipophilic structure, has garnered significant interest in drug design. This document outlines a multi-step synthesis, commencing from readily available 1-adamantaneacetic acid. The core of the strategy involves the selective introduction of an amino functionality at the C-3 position of the adamantane nucleus, followed by final salt formation. Each step is detailed with theoretical underpinnings, step-by-step experimental protocols, and key analytical data. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a practical framework for the preparation of this and structurally related adamantane derivatives.

Introduction

Adamantane and its derivatives have carved a unique niche in medicinal chemistry and materials science due to their rigid, cage-like structure and lipophilic nature. These properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This compound is a bifunctional adamantane derivative featuring both an amino and a carboxylic acid group at distinct bridgehead positions. This arrangement makes it a valuable synthon for the development of novel pharmaceuticals, including antivirals and agents targeting the central nervous system. This guide details a logical and efficient synthetic route to this target molecule, emphasizing practical experimental procedures and the rationale behind the chosen chemical transformations.

Overall Synthesis Pathway

The proposed synthesis of this compound is a multi-step process that begins with the commercially available 1-adamantaneacetic acid. The key strategic challenge lies in the selective introduction of an amino group at the 3-position of the adamantane ring. The overall transformation is depicted below:

Caption: Bromination of 1-adamantaneacetic acid.

Experimental Protocol:

-

To a solution of 1-adamantaneacetic acid (1.0 eq) in an excess of bromine (Br₂), add a catalytic amount of aluminum bromide (AlBr₃) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Carefully quench the reaction by pouring it into an ice-water mixture containing sodium bisulfite to reduce the excess bromine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Causality and Insights:

-

The use of a Lewis acid catalyst like AlBr₃ is crucial for polarizing the Br-Br bond, generating a more potent electrophile that can attack the electron-rich C-H bond at the bridgehead position of the adamantane core. [1][2]* The reaction is typically carried out in an excess of bromine which also acts as the solvent.

-

Careful control of the reaction temperature is necessary to prevent over-bromination and other side reactions.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1-Adamantaneacetic acid | [3] |

| Product | 2-(3-Bromo-1-adamantyl)acetic acid | [2] |

| Typical Yield | 70-85% | Inferred from similar reactions |

| Purity (post-recrystallization) | >95% | Inferred |

Step 2: Ritter Reaction for Amide Formation

The bromo-substituted adamantane derivative is then converted to an acetamido derivative via the Ritter reaction. This reaction involves the formation of a tertiary carbocation at the adamantane bridgehead, which is then trapped by a nitrile (acetonitrile in this case). [4][5] Reaction:

Caption: Ritter reaction to form the N-acetylated amine.

Experimental Protocol:

-

Dissolve 2-(3-bromo-1-adamantyl)acetic acid (1.0 eq) in a mixture of concentrated sulfuric acid and acetonitrile (CH₃CN) at 0 °C.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights:

-

Concentrated sulfuric acid serves both as a catalyst to facilitate the formation of the adamantyl carbocation from the bromide and as a dehydrating agent.

-

Acetonitrile acts as the nucleophile, trapping the carbocation to form a nitrilium ion intermediate, which is subsequently hydrolyzed upon workup to the corresponding amide. [6]* The reaction is generally high-yielding and provides a straightforward method for introducing a protected amino group. [7] Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-(3-Bromo-1-adamantyl)acetic acid | [2] |

| Product | 2-(3-Acetamido-1-adamantyl)acetic acid | [8] |

| Typical Yield | 80-95% | [7] |

| Purity (post-purification) | >98% | Inferred |

Step 3: Hydrolysis of the Amide

The acetamido group is deprotected by hydrolysis under acidic or basic conditions to yield the free amino acid. Acidic hydrolysis is commonly employed for this transformation. [9] Reaction:

Caption: Hydrolysis of the acetamide to the free amine.

Experimental Protocol:

-

Suspend 2-(3-acetamido-1-adamantyl)acetic acid (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality and Insights:

-

Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

-

The reaction is typically driven to completion by using a large excess of aqueous acid and by heating.

-

The isoelectric point of the amino acid should be considered during the neutralization step to maximize the yield of the precipitated product.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-(3-Acetamido-1-adamantyl)acetic acid | [8] |

| Product | 2-(3-Amino-1-adamantyl)acetic acid | Inferred |

| Typical Yield | >90% | [9] |

| Purity (post-precipitation) | >95% | Inferred |

Step 4: Hydrochloride Salt Formation

The final step involves the conversion of the free amino acid to its hydrochloride salt to improve its stability and solubility in aqueous media.

Reaction:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve or suspend 2-(3-amino-1-adamantyl)acetic acid (1.0 eq) in a suitable solvent such as diethyl ether, methanol, or isopropanol.

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent used, and dry under vacuum to obtain the final product.

Causality and Insights:

-

The basic amino group is protonated by the strong acid (HCl) to form the corresponding ammonium salt.

-

The choice of solvent is important to ensure the precipitation of the salt and to minimize impurities. Anhydrous conditions are preferred to prevent the incorporation of water into the final product.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-(3-Amino-1-adamantyl)acetic acid | Inferred |

| Product | This compound | Inferred |

| Typical Yield | Quantitative | Inferred |

| Purity | >99% | Inferred |

Conclusion

This technical guide has detailed a logical and feasible synthetic pathway for the preparation of this compound. By leveraging well-established reactions such as selective bromination and the Ritter reaction, this guide provides a practical framework for obtaining this valuable building block. The provided experimental protocols, along with the rationale behind each step, are intended to empower researchers in their synthetic endeavors. The successful synthesis of this and related adamantane derivatives will undoubtedly contribute to the advancement of drug discovery and materials science.

References

- donetti, A., Bellora, E., & Cereda, E. (1973). Synthesis of 1-Amino-3-hydroxy-adamantane.

- Google Patents. (n.d.). Method for synthesizing 3-amino-1-adamantanol.

- Google Patents. (n.d.). Preparation method of 3-amino-1-adamantanol.

- Guo, J., Xie, B., Liu, S., & Peng, J. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Process for preparing 3-amino-1-adamantanol. Retrieved from [Link]

-

Organic Chemistry Reaction. (2026, January 8). Ritter Reaction. Retrieved from [Link]

- Klimochkin, Y. N., et al. (2018). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 54(9), 1369-1373.

- Google Patents. (n.d.). Preparation method of 3-amino-1-adamantanol.

- Google Patents. (n.d.). Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

- Klimochkin, Y. N., et al. (2015). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 51(1), 114-118.

Sources

- 1. 3-Amino-1-Adamantanol [kaimosi.com]

- 2. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 3. 1-Adamantaneacetic acid | 4942-47-6 [chemicalbook.com]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Aminoadamantan-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and characterization of 2-(3-aminoadamantan-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry. The unique structural properties of the adamantane cage, combined with the GABA-like acetic acid moiety, make this compound a compelling candidate for investigation in various therapeutic areas.[1][2] This document will delve into the strategic considerations for its synthesis, state-of-the-art characterization techniques, and potential applications, offering a comprehensive resource for researchers in the field.

The Adamantane Scaffold in Drug Discovery: A Strategic Advantage

The adamantane moiety is a well-established privileged scaffold in medicinal chemistry.[3] Its rigid, lipophilic, and three-dimensional structure can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] The incorporation of an adamantane cage can improve metabolic stability, increase bioavailability, and facilitate passage through biological membranes.[4] Notable examples of adamantane-containing drugs include Amantadine, an antiviral and anti-parkinsonian agent, and Memantine, used in the treatment of Alzheimer's disease. The target molecule of this guide, 2-(3-aminoadamantan-1-yl)acetic acid, is a fascinating hybrid that combines the advantageous properties of the adamantane core with a gamma-aminobutyric acid (GABA) analogue structure, suggesting potential activity within the central nervous system.[1][5]

Synthesis of 2-(3-Aminoadamantan-1-yl)acetic Acid: A Proposed Pathway

Several synthetic routes to 3-amino-1-adamantanol have been reported, with the choice of method often depending on the starting material and desired scale. A common and efficient method involves the nitration and subsequent hydroxylation of amantadine (1-aminoadamantane) or its hydrochloride salt.[6][7][8]

Experimental Protocol: Synthesis of 3-Amino-1-adamantanol from Amantadine Hydrochloride

-

Nitration: Amantadine hydrochloride is added portion-wise to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature, typically between 10-30°C.[6] The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The reaction mixture is then carefully quenched by pouring it over ice. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to neutralize the acid and facilitate the hydroxylation of the nitro group.[6][7]

-

Workup and Purification: The resulting mixture is extracted with an organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization to yield pure 3-amino-1-adamantanol.[7]

Causality of Experimental Choices:

-

The use of a strong acid mixture (HNO₃/H₂SO₄) is crucial for the electrophilic nitration of the adamantane cage, which is relatively unreactive.

-

The controlled addition of amantadine hydrochloride and careful temperature management are essential to prevent over-nitration and ensure a safe reaction.

-

The alkaline hydrolysis step is a well-established method for converting a nitro group to a hydroxyl group on an aliphatic scaffold.

Diagram of the Synthetic Workflow for 3-Amino-1-adamantanol

Caption: Synthetic pathway to 3-amino-1-adamantanol.

With 3-amino-1-adamantanol in hand, a plausible three-step synthesis of the target molecule is outlined below. This pathway involves protection of the amino group, introduction of the acetic acid ester moiety, and subsequent deprotection and hydrolysis.

Step 1: Protection of the Amino Group

To prevent side reactions at the amino group during subsequent steps, it is necessary to protect it. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

-

Protocol: 3-Amino-1-adamantanol is dissolved in a suitable solvent, such as dichloromethane or a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine or sodium bicarbonate, are added. The reaction is stirred at room temperature until completion. The protected product, tert-butyl (3-hydroxyadamantan-1-yl)carbamate, can be isolated by extraction and purified by column chromatography.

Step 2: Alkylation with an Acetate Equivalent

The hydroxyl group of the Boc-protected intermediate is then alkylated to introduce the acetic acid ester functionality. A common method is the Williamson ether synthesis, but given the tertiary nature of the adamantane alcohol, an alternative approach using a haloacetate ester under basic conditions is more appropriate.

-

Protocol: The Boc-protected amino alcohol is dissolved in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added to deprotonate the alcohol. Subsequently, an ethyl or tert-butyl bromoacetate is added, and the reaction is stirred, possibly with gentle heating, to form the ether linkage. The product, the corresponding acetate ester, is isolated after an aqueous workup and purified by chromatography.

Step 3: Deprotection and Hydrolysis

The final step involves the removal of the Boc protecting group and the hydrolysis of the ester to yield the final amino acid.

-

Protocol: The protected ester is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to cleave the Boc group. The resulting intermediate is then subjected to hydrolysis. For an ethyl ester, this can be achieved by treatment with aqueous sodium hydroxide followed by acidification. If a tert-butyl ester was used, the acidic conditions for Boc deprotection will likely also hydrolyze the ester. The final product, 2-(3-aminoadamantan-1-yl)acetic acid, can be isolated by adjusting the pH to its isoelectric point to induce precipitation or by ion-exchange chromatography.

Diagram of the Proposed Synthetic Workflow for the Target Molecule

Caption: Proposed synthesis of 2-(3-aminoadamantan-1-yl)acetic acid.

Characterization of 2-(3-Aminoadamantan-1-yl)acetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₉NO₂[9] |

| Molecular Weight | 209.29 g/mol [9] |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (decomposition) (predicted)[10] |

| Solubility | Sparingly soluble in water and common organic solvents; soluble in acidic and basic aqueous solutions.[10] |

| pKa | Predicted pKa values are around 2.4 for the carboxylic acid and 10.5 for the amino group.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically appearing as broad multiplets in the region of 1.5-2.5 ppm. The methylene protons of the acetic acid moiety would likely appear as a singlet around 3.2-3.5 ppm. The protons on the carbons adjacent to the amino group will also have distinct chemical shifts. The amine and carboxylic acid protons may be broad or exchange with the solvent.

-

¹³C NMR: The carbon NMR spectrum will be instrumental in confirming the adamantane framework, with characteristic signals for the quaternary and methine carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (170-180 ppm). The methylene carbon of the acetic acid group should appear around 40-50 ppm.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.30. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 208.28 would be expected. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water (H₂O) and the loss of the carboxylic acid group (COOH).

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

-

An N-H stretch from the primary amine around 3300-3500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.

-

C-H stretching and bending vibrations of the adamantane cage in the fingerprint region.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using reversed-phase HPLC with a suitable mobile phase, such as a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid.

-

Elemental Analysis: The elemental composition (C, H, N) should be determined and compared with the calculated values for C₁₂H₁₉NO₂.

Diagram of the Characterization Strategy

Caption: A multi-faceted approach to characterization.

Potential Applications and Future Directions

The unique structure of 2-(3-aminoadamantan-1-yl)acetic acid suggests several potential applications in drug discovery. As a GABA analogue, it may exhibit activity as a neuromodulator, with potential applications in epilepsy, neuropathic pain, and anxiety disorders.[1] The adamantane moiety could enhance its ability to cross the blood-brain barrier, a significant advantage for CNS-targeting drugs.

Furthermore, aminoadamantane derivatives have shown a broad range of biological activities, including antiviral and antimicrobial properties.[2][11] Therefore, this compound could be a valuable lead for the development of new therapeutic agents in these areas.

Future research should focus on the biological evaluation of 2-(3-aminoadamantan-1-yl)acetic acid in relevant in vitro and in vivo models to explore its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could further optimize its activity and selectivity for specific biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-(3-aminoadamantan-1-yl)acetic acid. While a direct synthetic protocol is not yet established in the literature, a plausible and efficient route has been proposed, building upon the known chemistry of adamantane derivatives. The detailed characterization strategy outlined here will be crucial for any researcher venturing into the synthesis of this and related compounds. The unique combination of the adamantane scaffold and a GABA-like side chain makes 2-(3-aminoadamantan-1-yl)acetic acid a molecule of considerable interest, with the potential to contribute to the development of novel therapeutics.

References

-

3-amino-1-adamantanol and synthesis method thereof. (2021, April 23). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]

- Preparation method of 3-amino-1-adamantanol. (2018, July 13). Google Patents.

- Preparation method of 3-amino-1-adamantanol. (2015, July 8). Google Patents.

-

Guo, J. (2018). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research. Retrieved January 30, 2026, from [Link]

-

1-adamantanol patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]

- Method of producing 3-amino-1-adamantanol and acid addition salts thereof. (2013, August 20). Google Patents.

-

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

- Method for synthesizing 3-amino-1-adamantanol. (2011, June 22). Google Patents.

-

(2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. (2024, April 9). ChemBK. Retrieved January 30, 2026, from [Link]

-

Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkat USA. Retrieved January 30, 2026, from [Link]

-

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride. (n.d.). American Elements. Retrieved January 30, 2026, from [Link]

-

Chochkova, M. G., et al. (2013). Biological activity of adamantane analogues. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Qu, T., et al. (2021). Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved January 30, 2026, from [Link]

-

Tencheva, A., et al. (2022). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy. Retrieved January 30, 2026, from [Link]

-

Pindela, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved January 30, 2026, from [Link]

-

dos Santos, R. M., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved January 30, 2026, from [Link]

-

2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. (n.d.). Global Substance Registration System. Retrieved January 30, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 5. Adamantan-1-yl-amino-acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 7. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 8. 1-adamantanol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. 103360-61-8 Cas No. | (3-Amino-adamantan-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride (CAS 75667-94-6), a key intermediate in pharmaceutical synthesis. This document delves into the structural attributes, solubility, thermal characteristics, and spectroscopic signature of this adamantane derivative. By synthesizing available data with established analytical methodologies, this guide aims to equip researchers and drug development professionals with the critical information necessary for its effective handling, characterization, and application in further research and development.

Introduction: The Significance of the Adamantane Moiety

The adamantane cage, a rigid and sterically bulky hydrocarbon framework, imparts unique and desirable properties to pharmacologically active molecules. Its lipophilicity enhances membrane permeability, while its robust structure can influence receptor binding and metabolic stability. This compound serves as a crucial building block, integrating this advantageous adamantane scaffold with amino acid functionality, making its thorough physicochemical characterization essential for its application in medicinal chemistry. The presence of both a carboxylic acid and an amino group, along with the hydrochloride salt form, dictates its solubility, stability, and reactivity.

Molecular Structure and Chemical Identity

A foundational understanding of the molecule's structure is paramount to interpreting its chemical behavior and properties.

Chemical Name: this compound[1] Synonyms: (3-Amino-1-Adamantyl)Acetic Acid Hydrochloride, 3-Amino-1-Adamantaneacetic Acid Hydrochloride[1] CAS Number: 75667-94-6[1]

Table 1: Core Molecular and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀ClNO₂ | [1] |

| Molecular Weight | 245.75 g/mol | [1] |

| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl | [1] |

| InChI Key | DXXZWAMIRWFYBO-UHFFFAOYSA-N | [1] |

Synthesis and Purification

A general approach for the synthesis of related aminoadamantane derivatives often involves the Ritter reaction followed by hydrolysis. For instance, the synthesis of 3-amino-1-adamantanemethanol has been achieved from adamantane carboxylic acid through a Ritter reaction, hydrolysis, neutralization, and reduction.[2] Another patented method for producing 3-amino-1-adamantanol and its acid addition salts involves the oxidation of adamantane with fuming nitric acid in the presence of glacial acetic acid, followed by amination with urea and subsequent reaction with sulfuric acid.[3]

Purification of the final hydrochloride salt would typically involve recrystallization from a suitable solvent system to achieve high purity, a critical requirement for its use in pharmaceutical applications.[1]

Physicochemical Properties

The interplay of the adamantane cage, the amino acid functionality, and the hydrochloride salt form governs the compound's physical and chemical characteristics.

Physical State and Appearance

This compound is expected to be a white to off-white crystalline solid at room temperature, a common characteristic of small organic hydrochloride salts.

Melting Point

A precise, experimentally determined melting point for this compound is not available in the reviewed literature. However, adamantane itself has an unusually high melting point for a hydrocarbon at 270 °C.[4] The melting point of adamantane derivatives is influenced by the nature of their substituents. For comparison, 1-adamantanecarboxylic acid has a melting point of 172-174 °C.[5] It is anticipated that the hydrochloride salt of an amino acid derivative would have a relatively high melting point, likely with decomposition.

The causality behind this experimental choice lies in its simplicity, accuracy for crystalline solids, and the small sample size required.

-

Sample Preparation: A small amount of the dry crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (endset) are recorded as the melting range.

Solubility

The solubility of this compound is dictated by the hydrophobic adamantane core and the hydrophilic amino and carboxylic acid groups, as well as the ionic nature of the hydrochloride salt.

-

Water: The hydrochloride salt form is expected to confer moderate solubility in water. The protonated amine and the carboxylic acid group can engage in hydrogen bonding with water molecules.

-

Organic Solvents: Adamantane itself is readily soluble in nonpolar organic solvents.[4][6] However, the ionic nature of the hydrochloride salt will likely reduce its solubility in nonpolar solvents like hexanes. It is expected to have some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

This method is considered the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium with the solid phase.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

Dissociation Constants (pKa)

The molecule possesses two ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂), which will be protonated (-NH₃⁺) in the hydrochloride salt.

-

pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is expected to be in the typical range for amino acids, around 2-3. For comparison, the predicted pKa of 1-adamantanecarboxylic acid is approximately 4.86.[5] The presence of the nearby protonated amino group will likely lower the pKa of the carboxylic acid.

-

pKa₂ (Ammonium): The pKa of the ammonium group is expected to be in the range of 9-10, also typical for amino acids.

Potentiometric titration is a robust and accurate method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.

-

Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: The pKa values are determined from the titration curve as the pH at the half-equivalence points.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structural components.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

O-H stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Ammonium): A broad absorption band in the region of 2800-3200 cm⁻¹, often appearing as multiple peaks.

-

C-H stretch (Adamantane): Sharp peaks in the region of 2850-2950 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

N-H bend (Ammonium): An absorption band around 1500-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Adamantane Protons: A complex series of multiplets in the upfield region (approximately 1.5-2.5 ppm) corresponding to the protons of the adamantane cage.

-

CH₂ (Acetic Acid): A singlet or a multiplet in the region of 2.0-3.0 ppm.

-

NH₃⁺ Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

COOH Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with deuterium in deuterated solvents.

-

Adamantane Carbons: Several signals in the aliphatic region (approximately 25-50 ppm) corresponding to the carbons of the adamantane cage.

-

CH₂ (Acetic Acid): A signal in the region of 30-45 ppm.

-

C=O (Carboxylic Acid): A signal in the downfield region (approximately 170-180 ppm).

Stability

The stability of this compound is a critical parameter for its storage and handling. The adamantane cage itself is known for its high thermal stability.[7] As a hydrochloride salt of an amino acid, the compound is expected to be relatively stable as a solid under ambient conditions. In solution, the stability would be pH-dependent, with potential for degradation at extreme pH values and elevated temperatures.

Quality Control and Analytical Methods

For use in pharmaceutical applications, stringent quality control is necessary to ensure the identity, purity, and quality of this compound.

Table 2: Recommended Analytical Methods for Quality Control

| Parameter | Recommended Method(s) |

| Identity | FTIR, NMR, Mass Spectrometry |

| Purity/Impurity Profiling | HPLC-UV, LC-MS, Gas Chromatography (for residual solvents) |

| Assay | Titration, HPLC |

| Water Content | Karl Fischer Titration |

| Chloride Content | Titration with silver nitrate |

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of the physicochemical properties of this compound. While some experimental data for this specific molecule remains to be published, a comprehensive profile can be constructed based on the known properties of its constituent parts—the adamantane cage, the amino acid functionality, and the hydrochloride salt—and by applying established analytical methodologies. This guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding and more effective utilization of this important pharmaceutical intermediate.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Adamantane. In Wikipedia. Retrieved from [Link]

-

Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]

- Rupasinghe, C. N., & Spasov, K. A. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 22(21), 11525.

- Klimochkin, Y. N., et al. (2013). Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

- Guo, J., et al. (2014). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.

-

PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Adamantyl(amino)acetic acid hydrochloride. Retrieved from [Link]

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- L'Italien, Y. J., & Hsi, R. S. (1991). Process for the preparation of 1-adamantane derivatives. U.S.

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride

The following technical guide details the identification, synthesis, and application of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride , a critical adamantane-based scaffold used in medicinal chemistry.

Core Identification & Physicochemical Profile[1][2][3]

This compound serves as a bifunctional building block, introducing the lipophilic, rigid adamantane cage into drug candidates. It is widely utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and 11

Chemical Identity

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 75667-94-6 |

| Synonyms | 3-Amino-1-adamantaneacetic acid HCl; (3-Amino-1-adamantyl)acetic acid hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 245.75 g/mol |

| SMILES | C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).[1] |

Structural Significance

The molecule consists of an adamantane cage substituted at the bridgehead positions (1 and 3).

-

Position 1: An acetic acid moiety (

), providing a carboxyl handle for amide coupling or esterification. -

Position 3: A primary amine (

), serving as a basic center or nucleophile. -

Pharmacophore Utility: The adamantane core increases lipophilicity (

) and metabolic stability by preventing enzymatic degradation of adjacent functional groups.

Synthesis & Production Protocols

The synthesis of CAS 75667-94-6 typically follows a Ritter-type functionalization or a Bromination-Azidation sequence starting from 1-adamantaneacetic acid. The Ritter reaction is preferred for scale-up due to safety and cost-efficiency compared to azide chemistry.

Synthetic Pathway (Ritter Route)

This route exploits the stability of the adamantyl carbocation to introduce nitrogen functionality.

Figure 1: Step-wise synthesis via Ritter reaction mechanism.

Detailed Experimental Protocol

Step 1: Bromination

-

Reagents: 1-Adamantaneacetic acid (1.0 eq), Bromine (1.1 eq), Aluminum Chloride (catalytic) or simply refluxing in neat Bromine (radical mechanism).

-

Procedure: Dissolve starting material in dry chlorinated solvent (DCM or CCl

). Add bromine dropwise at 0°C. Heat to reflux for 4–6 hours. -

Workup: Quench with sodium bisulfite solution to remove excess bromine. Extract with DCM.[2] Evaporate to yield 3-bromo-1-adamantaneacetic acid.

Step 2: Ritter Reaction (Amination)

-

Reagents: 3-Bromo intermediate, Acetonitrile (excess, acts as solvent), Sulfuric Acid (98%).

-

Procedure: Dissolve the bromo-compound in acetonitrile. Add H

SO -

Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate to the N-acetyl derivative (3-acetamido-1-adamantaneacetic acid).

Step 3: Deprotection & Salt Formation

-

Reagents: 6M Hydrochloric Acid (HCl).

-

Procedure: Reflux the N-acetyl intermediate in 6M HCl for 12–24 hours. This cleaves the acetyl group.

-

Isolation: Concentrate the solution under vacuum. The product crystallizes as the hydrochloride salt.[1][2]

-

Purification: Recrystallize from Methanol/Ether or Isopropanol to achieve >98% purity.

Applications in Drug Development[6][7]

Therapeutic Areas

-

Type 2 Diabetes (DPP-4 Inhibitors): The adamantane scaffold is a bioisostere for other bulky lipophilic groups found in DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin). It occupies the S1 or S2 hydrophobic pocket of the enzyme.

-

Metabolic Syndrome (11

-HSD1 Inhibitors): Adamantyl amides are potent inhibitors of 11 -

Antivirals: While older drugs (Amantadine) are simple amines, this carboxylated derivative allows for the attachment of peptidomimetics to target viral proteases or entry proteins.

Structure-Activity Relationship (SAR) Logic

The rigid cage structure restricts the conformational freedom of the attached side chains, often leading to:

-

Higher Selectivity: Reduced "induced fit" binding to off-targets.

-

Metabolic Blocking: The cage prevents cytochrome P450 oxidation at the bridgehead carbons.

Figure 2: Pharmacophore map highlighting the functional roles of the molecule's moieties.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for research or GMP production, the following analytical specifications must be met.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

-

Retention Time: The amino acid is polar; expect early elution unless ion-pairing agents are used.

NMR Spectroscopy (Predicted)

-

H NMR (D

-

1.50–1.80 (m, 12H, Adamantane CH

- 2.10–2.25 (br s, 2H, Adamantane CH at bridgeheads).

-

2.35 (s, 2H, -CH

-

1.50–1.80 (m, 12H, Adamantane CH

- C NMR: Distinct peaks for the carboxyl carbonyl (~175 ppm), the methylene alpha to carbonyl, and the quaternary carbons of the adamantane cage (C1 and C3).

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation.[3] | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation.[3] | Wear safety goggles. Use eye wash if contacted. |

| Storage | Hygroscopic solid. | Store in a desiccator at room temperature. |

References

-

American Elements. this compound Product Page. Available at: [Link][1][2][4]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5339591. Available at: [Link]

-

eScholarship (University of California). Computer-Aided Design of Selective Inhibitors (Synthesis of 3-amino-1-adamantaneacetic acid). Available at: [Link][5]

-

MDPI. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors. (Context on Adamantane functionalization). Available at: [Link]

Sources

- 1. 6240-01-3 | 3-Aminoadamantane-1-carboxylic acid hydrochloride | Carboxylic Acids | Ambeed.com [ambeed.com]

- 2. escholarship.org [escholarship.org]

- 3. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C12h17no2-·-hcl | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]

Structural Characterization of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride

This technical guide details the structural characterization and solid-state analysis of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride (CAS 75667-94-6). It is designed for researchers in medicinal chemistry and solid-state pharmaceutical development, focusing on the critical workflow for elucidating the crystal lattice architecture of this rigid, bifunctional adamantane scaffold.

Technical Guide & Solid-State Analysis Protocol

Executive Summary

This compound is a bifunctional adamantane derivative serving as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs) and antiviral agents. Its structure features a rigid tricyclic adamantane cage substituted at the 1- and 3-positions, imparting unique lipophilicity and steric bulk.

This guide provides a comprehensive framework for the solid-state characterization of this compound. It details the crystallization protocols, predicted lattice packing motifs driven by ammonium-chloride charge-assisted hydrogen bonding, and the analytical workflow required to validate its polymorphic purity.

Chemical Identity & Molecular Architecture

Before analyzing the crystal lattice, the molecular geometry must be defined. The adamantane cage imposes strict steric constraints, forcing substituents into specific spatial vectors.

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 75667-94-6 |

| Molecular Formula | |

| Molecular Weight | 245.75 g/mol |

| Core Scaffold | Tricyclo[3.3.1.1 |

| Substituents | Pos 1: Acetic Acid ( |

| Stereochemistry | Achiral (plane of symmetry through C1, C3, C5, C7) |

Conformational Analysis

The adamantane core exists rigidly in a chair-chair conformation. In the crystal lattice, the primary conformational freedom lies in the acetic acid side chain at position 1.

-

Torsion

(C2-C1-C -

Ammonium Group: The

bond is rigid, projecting the

Experimental Protocol: Crystallization & Characterization

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), a slow evaporation or vapor diffusion method is recommended due to the compound's high solubility in water and moderate solubility in alcohols.

Crystallization Workflow (DOT Diagram)

Figure 1: Optimized workflow for growing single crystals of adamantane-amino acid salts using vapor diffusion.

Detailed Methodology

-

Solvent System: Dissolve 50 mg of the hydrochloride salt in 2 mL of Methanol/Water (9:1 v/v) . The water aids in solubilizing the ionic salt, while methanol allows for volatility.

-

Antisolvent Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether or Acetone . Seal tightly.

-

Equilibration: Allow to stand at 4°C for 3-7 days. The ether vapors will diffuse into the methanol, slowly lowering solubility and promoting nucleation of the salt.

-

Harvesting: Look for colorless prismatic blocks or needles. Adamantane derivatives often sublime; ensure the vessel is sealed to prevent solvent loss before crystallization.

Structural Analysis & Lattice Architecture

Based on crystallographic precedents of adamantane-1-carboxylic acid and amino-adamantane salts, the following structural features are the standard for validation.

Unit Cell & Space Group

Adamantane derivatives frequently crystallize in centrosymmetric space groups unless chiral resolution has occurred (not applicable here).

-

Predicted Space Group:

(Monoclinic) or -

Packing Coefficient: Adamantane cages are bulky; expect a packing coefficient (

) around 65-70%. High symmetry (

Hydrogen Bonding Network (The "Interaction Core")

The lattice stability is dominated by a Charge-Assisted Hydrogen Bond (CAHB) network involving the ammonium cation, chloride anion, and carboxylic acid.

-

Interaction A (Strong):

The chloride ion acts as a multi-acceptor, bridging 2-3 ammonium groups. -

Interaction B (Medium):

The carboxylic acid proton often donates to the chloride anion in hydrochloride salts, rather than forming the classic carboxylic acid dimer ( -

Interaction C (Weak):

The adamantane cage protons participate in weak dispersive interactions with carbonyl oxygens.

Lattice Topology Diagram

Figure 2: Schematic of the predicted hydrogen bonding network. The structure segregates into hydrophilic ionic channels (NH3+/Cl-/COOH) and hydrophobic adamantane layers.

Characterization Checklist (Self-Validating System)

To ensure the integrity of the crystal structure determination, the following metrics must be met. This acts as a quality control system for the data.

| Metric | Acceptance Criteria | Scientific Rationale |

| R-factor ( | Ensures the model accurately fits the electron density. | |

| Disorder Model | Checked on C2-C1 bond | Adamantane cages can exhibit rotational disorder around the substitution axis. |

| H-Atom Positioning | Difference Fourier Map | Ammonium protons ( |

| Hirshfeld Surface | Visualizes the dominance of |

Pharmaceutical Implications

Understanding this structure is vital for drug development:

-

Solubility: The channel-like packing of the hydrophilic ionic domains (shown in Fig 2) explains the high water solubility compared to the free base.

-

Polymorphism: Adamantane derivatives are prone to polymorphism. Powder XRD (PXRD) should be performed on bulk batches and compared to the simulated pattern from the single crystal (SCXRD) to rule out phase impurities.

-

Stability: The hydrochloride salt is generally non-hygroscopic due to the tight lattice packing energy provided by the chloride bridges, making it a stable API intermediate.

References

-

Synthesis & Identity: this compound. PubChem CID 5339591.[1] Link

- Adamantane Crystallography:Structure and packing of adamantane derivatives.

-

Vildagliptin Intermediates: Process for the preparation of Vildagliptin and intermediates thereof. Patent WO2011101861A1. Link

- General Protocol:Crystal Engineering of Pharmaceutical Salts. Molecular Pharmaceutics, 2007.

Sources

mass spectrometry fragmentation of 2-(3-aminoadamantan-1-yl)acetic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Aminoadamantan-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 2-(3-aminoadamantan-1-yl)acetic acid. Leveraging foundational principles of mass spectrometry and established fragmentation patterns of adamantane derivatives and amino acids, this document offers a predictive framework for the structural elucidation of this and similar molecules. This guide is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development, providing both theoretical insights and practical experimental guidance.

Introduction: The Significance of 2-(3-Aminoadamantan-1-yl)acetic Acid

2-(3-Aminoadamantan-1-yl)acetic acid belongs to a class of compounds centered around the unique, rigid, and lipophilic adamantane cage structure. Adamantane derivatives have garnered significant attention in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The incorporation of an amino acid moiety further enhances the potential for biological activity, making this compound a person of interest in drug discovery and development.

Understanding the structural integrity and metabolic fate of such novel compounds is paramount. High-resolution mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose. By elucidating the fragmentation patterns, we can confirm molecular identity, identify metabolites, and gain insights into the molecule's chemical stability.

Principles of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like 2-(3-aminoadamantan-1-yl)acetic acid.[1] ESI generates intact protonated molecules, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS). In MS/MS, the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable and reproducible manner.[2] The resulting product ions are then mass analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Predicted Fragmentation Pathways of 2-(3-Aminoadamantan-1-yl)acetic Acid

The fragmentation of the protonated molecule of 2-(3-aminoadamantan-1-yl)acetic acid, with a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol , is anticipated to be driven by the lability of the amino acid side chain and the inherent stability of the adamantane core. The primary sites of fragmentation are expected to be the bonds adjacent to the amino group and the carboxylic acid group, as well as characteristic cleavages within the adamantane cage itself.

Initial Fragmentation: The Amino Acid Moiety

Upon CID, the protonated molecule, [M+H]⁺, is expected to undergo initial fragmentation events centered around the more labile acetic acid and amino substituents.

-

Loss of Water (H₂O): A common fragmentation pathway for protonated amino acids is the neutral loss of water from the carboxylic acid group, resulting in the formation of an acylium ion.

-

Loss of Formic Acid (HCOOH): The entire acetic acid moiety can be lost as formic acid, leading to a prominent fragment ion.

-

Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the carboxylic acid group is another characteristic fragmentation for amino acids.

-

Loss of the Acetic Acid Side Chain: Cleavage of the C-C bond between the adamantane cage and the acetic acid group can lead to the loss of the CH₂COOH radical.

Fragmentation of the Adamantane Core

The adamantane cage is a highly stable structure, but under sufficient collision energy, it will fragment in characteristic ways.[3][4][5] For 1-substituted adamantanes, fragmentation often involves the loss of the substituent or the loss of a C₄H₉ hydrocarbon radical.

-

Loss of the Amino Group: Cleavage of the C-N bond can result in the loss of the amino group.

-

Formation of the Adamantyl Cation: A key fragment in the mass spectra of many adamantane derivatives is the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, formed by the loss of the entire substituent.[5]

-

Ring Opening and Fragmentation: More energetic collisions can lead to the opening of the adamantane ring system, resulting in a series of smaller fragment ions, often appearing as clusters of peaks separated by 14 mass units (CH₂).[6][7]

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for protonated 2-(3-aminoadamantan-1-yl)acetic acid.

Caption: Predicted major fragmentation pathways for protonated 2-(3-aminoadamantan-1-yl)acetic acid.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To experimentally verify the predicted fragmentation patterns, the following protocol for ESI-MS/MS analysis is recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-(3-aminoadamantan-1-yl)acetic acid in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation.[2]

Mass Spectrometer Parameters

The following are suggested starting parameters for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. Optimization will be necessary.

| Parameter | Suggested Value | Rationale |

| Ionization Mode | ESI Positive | The amino group is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Nebulizer Gas | 30 - 40 psi | Aids in the formation of a fine aerosol. |

| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the droplets. |

| Drying Gas Temp. | 300 - 350 °C | Promotes efficient solvent evaporation without thermal degradation. |

| Fragmentor Voltage | 100 - 150 V | Can induce in-source fragmentation for initial structural clues. |

| Collision Energy | Ramped (10-40 eV) | A range of collision energies will reveal both low-energy (side chain) and high-energy (adamantane core) fragmentations. |

Data Acquisition and Analysis

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule, [M+H]⁺, at the expected m/z of approximately 210.15.

-

MS/MS Scan: Select the [M+H]⁺ ion as the precursor for CID. Acquire product ion spectra across the chosen collision energy range.

-

Data Interpretation: Analyze the resulting product ion spectrum to identify the fragment ions corresponding to the predicted neutral losses and characteristic adamantane-related ions. High-resolution mass measurements will be critical for confirming the elemental composition of each fragment.

Conclusion

The mass spectrometric fragmentation of 2-(3-aminoadamantan-1-yl)acetic acid is predicted to be a rich and informative process, yielding characteristic fragments from both the amino acid side chain and the adamantane core. By understanding these fragmentation pathways, researchers can confidently identify this molecule and its potential metabolites in complex biological matrices. The experimental protocol provided herein offers a robust starting point for acquiring high-quality data to support these structural elucidation efforts. This guide serves as a testament to the predictive power of mass spectrometry when grounded in the fundamental principles of ion chemistry.

References

-

Ahmed, M. G., Moeiz, S. M. I., Ahmed, S. A., & Hussam, A. (2006). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B, 45(3), 737–742. [Link]

-

Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189–2196. [Link]

-

Perjési, P., Gáspár, R., Bálint, M., & Görgényi, M. (2019). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Journal of Chemical Sciences, 131(4), 30. [Link]

-

Request PDF. (2025, August 6). Mass spectrometry of diamantane and some adamantane derivatives. [Link]

-

Reitsma, G., Boschman, L., Nijssen, J., & Rijs, A. M. (2014). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 118(24), 4351–4360. [Link]

-

American Elements. (n.d.). 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved February 18, 2026, from [Link]

-

Prabhakar, S., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. Journal of Mass Spectrometry, 54(10), 845-856. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved February 18, 2026, from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

- 1. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]

- 2. uab.edu [uab.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

solubility of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Physicochemical Landscape of this compound

This compound is a unique molecule combining a bulky, lipophilic adamantane cage with a polar amino acid moiety, presented as a hydrochloride salt. This structure dictates a complex solubility profile that is highly dependent on the nature of the solvent.

-

The Adamantane Moiety: The adamantane structure (C₁₀H₁₆) is a rigid, diamondoid hydrocarbon cage that imparts significant lipophilicity.[1][2] Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.[1][3] This characteristic suggests that the parent adamantane structure will favor solubility in nonpolar organic solvents.

-

The Amino Acid and Hydrochloride Salt Functionality: The presence of the aminoacetic acid group introduces polar, ionizable functionalities. The primary amine and the carboxylic acid can exist in zwitterionic form. As a hydrochloride salt, the amine group is protonated, significantly increasing the polarity of that portion of the molecule. This salt formation is a common strategy to enhance aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).[4]

The interplay of the lipophilic adamantane core and the hydrophilic amino acid hydrochloride side chain results in an amphiphilic character. The overall solubility in a given organic solvent will be determined by the solvent's ability to interact favorably with both the nonpolar and polar regions of the molecule.

Predicted Solubility Profile

Based on the structural components, a qualitative prediction of solubility in various organic solvent classes can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents are likely to be the most effective. Their hydroxyl or carboxyl groups can interact with the hydrochloride salt and the carboxylic acid through hydrogen bonding. The alkyl chains of these solvents can also interact with the adamantane cage. Studies on similar compounds like 1-adamantanamine hydrochloride have shown good solubility in ethanol and acetic acid.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong hydrogen bond acceptors and have high dielectric constants, which can help to solvate the ionic hydrochloride portion of the molecule. The methyl groups in these solvents can interact with the adamantane cage. 3-Amino-1-adamantanol shows slight solubility in DMSO and methanol.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The bulky, nonpolar adamantane cage would favor solubility in these solvents.[3] However, the highly polar amino acid hydrochloride moiety will significantly hinder solubility in such nonpolar environments. It is predicted that the solubility in these solvents will be low.

Experimental Determination of Solubility: A Comprehensive Protocol

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity and characterization)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask method, a gold standard for solubility determination.[8][9]

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Stock Solutions for HPLC Calibration:

-

Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

HPLC Method Development:

-

Develop a sensitive and specific HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a good linearity (R² > 0.99).

-

-

Solubility Measurement (Isothermal Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[9]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any undissolved solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC.

-

Calculate the concentration of the compound in the original supernatant using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetic Acid | Polar Protic | 25 | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| DMF | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Chloroform | Nonpolar | 25 | Experimental Value | Calculated Value |

Causality and Self-Validation

-

Choice of Isothermal Shake-Flask Method: This method is chosen for its reliability in determining thermodynamic solubility, which is a true measure of the equilibrium state.[9]

-

Equilibration Time: It is critical to ensure that the system has reached equilibrium. This can be validated by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.

-

Solid State Analysis: After the solubility experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or solvation, which could affect the solubility measurement.

-

Purity of Compound and Solvents: The use of high-purity materials is essential for accurate and reproducible results.

Conclusion

The is governed by the amphiphilic nature of the molecule. While a definitive solubility profile requires experimental determination, a qualitative prediction suggests higher solubility in polar protic and aprotic solvents compared to nonpolar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to accurately and reliably determine the solubility of this compound, thereby facilitating its further development and application.

References

-

Solubility of Things. Adamantane. [Link]

- EXPERIMENT 1 DETERMIN

- Lahiri, S. C. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 58(8), 738-741.

-

American Elements. This compound. [Link]

-

Tu, Y. J., Yi, Z. M., Liao, J., & Song, S. H. (2017). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368. [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

BME. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

-

Molecules. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

ResearchGate. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

-

RSC Publishing. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Gsrs. 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. [Link]

-

Wikipedia. Adamantane. [Link]

-

PubChem. 1-Adamantyl(amino)acetic acid hydrochloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 8. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

Foreword: The Adamantane Scaffold as a Privileged Structure in Pharmacology

An In-depth Technical Guide to the Potential Mechanisms of Action of Adamantane Derivatives

The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a cornerstone of modern medicinal chemistry.[1][2] First isolated from crude oil in 1933, its unique three-dimensional cage-like structure provides a robust and predictable scaffold for drug design.[3][4][5] Unlike flat aromatic rings that dominate many pharmaceuticals, the bulky, globular nature of adamantane allows for precise, multi-directional presentation of pharmacophoric groups, enabling unique interactions with biological targets.[5][6] Its inherent lipophilicity enhances the ability of derivatives to cross lipid membranes, including the blood-brain barrier, while its metabolic stability can protect adjacent functional groups, often improving a drug's pharmacokinetic profile.[3][6][7] This guide delves into the core mechanisms through which this "lipophilic bullet" exerts its diverse therapeutic effects, from its archetypal role in antiviral therapy to its nuanced modulation of the central nervous system and its emerging potential in oncology.

Part 1: The Archetypal Mechanism - Inhibition of the Influenza A M2 Proton Channel

The first major therapeutic breakthrough for adamantane derivatives came with the approval of amantadine in the 1960s for the treatment of influenza A.[8] This established the primary and most well-understood mechanism of action for this class of antivirals: the blockade of the M2 proton channel.

The Critical Role of the M2 Channel in Viral Replication